

Tavapadon Dosage and Administration in Clinical Trials: Application Notes and Protocols

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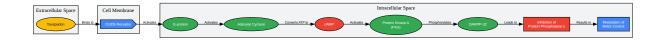
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tavapadon, a novel dopamine D1/D5 receptor partial agonist, as investigated in recent clinical trials for the treatment of Parkinson's disease. This document includes quantitative data from key clinical trials, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Mechanism of Action

Tavapadon is a selective partial agonist for the dopamine D1 and D5 receptors.[1][2] Its therapeutic effect is believed to be mediated through the activation of the direct motor pathway in the brain.[1][3][4] By selectively targeting D1 and D5 receptors, Tavapadon aims to provide motor symptom control comparable to levodopa while potentially minimizing the side effects associated with the stimulation of D2 and D3 receptors.[3][5][6][7] The signaling cascade initiated by Tavapadon binding to D1/D5 receptors involves the activation of G-proteins, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key downstream targets, such as DARPP-32, which ultimately modulates neuronal activity and facilitates movement.[1]





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Tavapadon's primary signaling pathway via D1/D5 receptor activation.

Clinical Trial Dosage and Administration

Tavapadon has been evaluated in a series of clinical trials known as the TEMPO program. The administration has consistently been oral and once daily.[3][5]

Table 1: Tavapadon Monotherapy Trials

Trial Name	- Phase	Dosage	Patient Population	Duration
TEMPO-1	III	5 mg and 15 mg (fixed doses)	Early-stage Parkinson's Disease	26 weeks
TEMPO-2	III	5 mg to 15 mg (flexible dose)	Early-stage Parkinson's Disease	27 weeks

- In the TEMPO-1 trial, patients were administered fixed once-daily doses of either 5 mg or 15 mg of Tavapadon.[8][9] The trial was designed as a double-blind, placebo-controlled study.

 [10]
- The TEMPO-2 trial utilized a flexible-dose approach, where the dosage of Tavapadon was gradually increased from 5 mg to 15 mg once daily, allowing for titration to an optimal dose for individual patients.[10][11][12]

Table 2: Tavapadon Adjunctive Therapy Trials



Trial Name	Phase	Dosage	Patient Population	Duration
TEMPO-3	III	5 mg to 15 mg (flexible dose)	Parkinson's Disease with motor fluctuations on Levodopa	27 weeks

In the TEMPO-3 trial, Tavapadon was assessed as an adjunctive therapy to Levodopa.[12]
 [13] Participants, who were already on a stable dose of Levodopa, received a flexible oncedaily dose of Tavapadon ranging from 5 mg to 15 mg.[2][13]

Table 3: Tavapadon Long-Term Extension Trial

Trial Name	- Phase	Dosage	Patient Population	Duration
TEMPO-4	III	5 mg to 15 mg (once daily)	Patients from previous TEMPO trials	58 weeks

• The ongoing TEMPO-4 trial is an open-label extension study evaluating the long-term safety and efficacy of Tavapadon.[5][14] Participants from the earlier TEMPO trials are being administered once-daily doses of 5 mg to 15 mg.[5][14]

Experimental Protocols

The following outlines the general methodologies employed in the key Tavapadon clinical trials.

Patient Population and Blinding

Inclusion Criteria: The TEMPO trials enrolled adults aged 40 to 80 with a confirmed diagnosis of Parkinson's disease.[11][13] For early-stage trials (TEMPO-1 and TEMPO-2), patients had a disease duration of less than three years.[9][11] For the adjunctive therapy trial (TEMPO-3), patients were experiencing motor fluctuations while on a stable dose of Levodopa.[2][13]

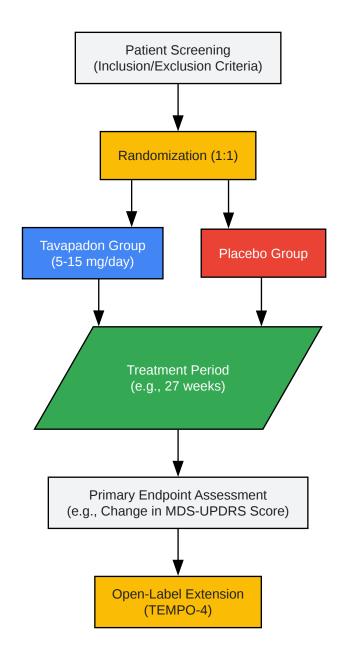


• Blinding: The TEMPO-1, TEMPO-2, and TEMPO-3 trials were designed as double-blind, placebo-controlled studies, where neither the participants nor the investigators knew who was receiving the active drug or a placebo.[10][11][13] TEMPO-4 is an open-label trial.[5][14]

Treatment Administration and Titration

- Route of Administration: Tavapadon was administered orally in tablet form.[13]
- Frequency: In all reported trials, the dosing was once daily.[2][5][11]
- Titration: In the flexible-dose trials (TEMPO-2 and TEMPO-3), the dose of Tavapadon was gradually increased to a maximum tolerated dose between 5 mg and 15 mg.[2][10][11][13]





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Generalized workflow for the TEMPO clinical trials.

Efficacy and Safety Assessments

Primary Endpoint: The primary measure of efficacy in the TEMPO trials was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores, particularly the combined scores of Parts II (Motor Aspects of Experiences of Daily Living) and III (Motor Examination).[8][9][11] In the TEMPO-3 trial, the primary endpoint was the change in total "ON" time without troublesome dyskinesia, as reported by patients in a Hauser diary.[2][13]



Safety Assessments: The safety profile of Tavapadon was monitored through the recording
of adverse events, clinical laboratory evaluations, vital signs, physical examinations, and
electrocardiograms (ECGs).[5]

Receptor Binding and Functional Activity Assays

The characterization of Tavapadon's pharmacological profile involves standard in vitro assays.

Table 4: Tavapadon Receptor Binding Affinities and

Functional Activity

Receptor Subtype	Binding Affinity (Ki) (nM)	Functional Activity (EC50) (nM)	% Intrinsic Activity (vs. Dopamine)
D1	9	19	65%
D5	13	17	81%
D2	≥ 6210	-	-
D3	≥ 6720	-	-
D4	≥ 4870	-	-

Data from radioligand binding assays and functional activity assays.[1]

Radioligand Binding Assays (Representative Protocol)

- Objective: To determine the binding affinity (Ki) of Tavapadon for dopamine receptor subtypes.
- Methodology:
 - Prepare cell membranes expressing the specific dopamine receptor subtype (D1, D2, D3, D4, or D5).
 - Incubate the membranes with a specific radioligand for the receptor of interest.



- Add increasing concentrations of unlabeled Tavapadon to compete with the radioligand for binding.
- After reaching equilibrium, separate the bound and free radioligand using filtration.
- Measure the radioactivity of the bound ligand using a scintillation counter.
- Calculate the IC50 value (concentration of Tavapadon that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Activity Assays (Representative Protocol)

- Objective: To determine the potency (EC50) and efficacy (% intrinsic activity) of Tavapadon at dopamine D1 and D5 receptors.
- Methodology:
 - Use cells engineered to express the D1 or D5 receptor and a reporter system (e.g., cAMP-sensitive reporter gene).
 - Treat the cells with increasing concentrations of Tavapadon.
 - As a positive control, treat a separate set of cells with increasing concentrations of dopamine.
 - Measure the cellular response (e.g., cAMP production or reporter gene expression).
 - Plot the dose-response curves for both Tavapadon and dopamine.
 - Calculate the EC50 value (concentration that produces 50% of the maximal response) for Tavapadon.
 - Determine the intrinsic activity by comparing the maximal response of Tavapadon to the maximal response of dopamine.

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